molecular formula C21H20N2O3S2 B2374587 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034298-80-9

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2374587
CAS No.: 2034298-80-9
M. Wt: 412.52
InChI Key: UYWVLEQKXXTHKI-UHFFFAOYSA-N
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Description

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide (CAS 2034298-80-9) is a chemical compound with the molecular formula C21H20N2O3S2 and a molecular weight of 412.5 . This reagent is designed for research applications and is not intended for diagnostic or therapeutic use. The compound features a hybrid structure combining a benzo[b]thiophene moiety and a 4-(2-methyloxazol-4-yl)benzenesulfonamide group. The presence of the 4-(2-methyloxazol-4-yl)benzenesulfonamide component is of significant research interest, as related sulfonamide-containing compounds have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B) . Specifically, the core 4-(2-methyloxazol-4-yl)benzenesulfonamide structure has been reported to act as an inhibitor of human MAO-B with an IC50 value of 3.47 µM, showing selectivity over the MAO-A isoform . This suggests the compound may serve as a valuable precursor or lead structure in neuropharmacological research for developing new agents targeting neurodegenerative conditions. Researchers can utilize this compound as a building block in medicinal chemistry, particularly for synthesizing novel molecules with potential central nervous system (CNS) activity. Its structural features make it suitable for investigating structure-activity relationships (SAR) around sulfonamide-based MAO-B inhibitors. This product is offered for research purposes and is strictly for use in laboratory settings.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14(11-17-13-27-21-6-4-3-5-19(17)21)23-28(24,25)18-9-7-16(8-10-18)20-12-26-15(2)22-20/h3-10,12-14,23H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWVLEQKXXTHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C)CC3=CSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O3SC_{21}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 412.52 g/mol. It features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor effects. The presence of the benzo[b]thiophene and methyloxazole moieties suggests potential applications in pharmaceuticals.

Biological Activities

1. Antimicrobial Activity
Sulfonamide derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

2. Anticancer Potential
Studies have shown that benzothiophene derivatives can act as effective anticancer agents. The structural characteristics of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects
The compound's sulfonamide group has been associated with anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction: The benzothiophene moiety may interact with various receptors, potentially modulating their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive bacteria ,
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryReduces pro-inflammatory cytokine production,

Notable Research Findings

  • Antitumor Activity: A study highlighted that compounds structurally similar to this compound demonstrated micromolar affinity toward cancer cell lines, suggesting significant anticancer potential .
  • Mechanistic Insights: Research utilizing docking studies has provided insights into the binding affinities of this compound with various biological targets, indicating its potential as a lead compound for drug development .

Scientific Research Applications

Antidepressant Properties

Research has indicated that compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exhibit potential antidepressant activity. A study on related derivatives demonstrated high affinity for serotonin receptors (5-HT1A), suggesting that modifications to the benzothiophene structure can enhance their efficacy as antidepressants .

Anticancer Activity

Benzothiophene derivatives have been extensively studied for their anticancer properties. A notable case study involved a series of synthesized compounds that displayed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. One particular analogue showed an IC50 value of 16.19 μM against HCT-116, highlighting the potential of these compounds in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives have also been explored. Compounds with similar structures have shown effectiveness in reducing inflammation markers in various in vitro models, suggesting that this compound may possess similar effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the chemical structure influence biological activity. For instance, variations in the substituents on the benzothiophene ring can significantly impact receptor affinity and selectivity, which is crucial for developing targeted therapies .

CompoundBiological ActivityIC50 Value (μM)Reference
Analogue 9Anticancer (HCT-116)16.19 ± 1.35
Compound 7Antidepressant (5-HT1A)30
Compound 8Antidepressant (5-HT transporter)12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structure can be compared to other benzenesulfonamide derivatives with heterocyclic substituents:

Compound Name / ID Key Substituents Heterocycles Present Potential Bioactivity
Target Compound Benzo[b]thiophene, 2-methyloxazole Benzo[b]thiophene, oxazole Not reported in evidence
Compound 47 INT Thiophen-2-yl, trifluoromethyl Thiophene Intermediate in synthesis
Compounds 11, 18 Indol-3-ylideneamino, pyrimidinyl Indole, pyrimidine Antimicrobial, antiviral
Compounds 7–9 Triazole-thione, difluorophenyl 1,2,4-Triazole Tautomerism-dependent reactivity
  • Unlike Compounds 11 and 18 , which feature indole and pyrimidine groups, the target compound’s 2-methyloxazole may reduce steric hindrance while maintaining hydrogen-bonding capacity.

Computational and Crystallographic Insights

  • Noncovalent Interactions: The oxazole and sulfonamide groups may participate in hydrogen bonding (e.g., with protein targets), as seen in similar sulfonamides .
  • Crystallography : Programs like SHELX could resolve its crystal structure, comparing packing efficiency to halogenated analogs (e.g., Compounds 7–9 ).

Preparation Methods

Synthetic Routes for Core Components

Synthesis of Benzo[b]thiophen-3-ylpropan-2-amine

The benzo[b]thiophene intermediate is synthesized via palladium-catalyzed cross-coupling or decarboxylative alkylation:

Method A: Palladium-Mediated Coupling (US9206169B2)
  • Step 1 : React 4-bromobenzo[b]thiophene with piperazine in toluene using tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) and BINAP ligand.
    • Conditions: Reflux (110°C), 24 hours.
    • Yield: 72–78%.
  • Step 2 : Deprotection of the piperazine group using HCl in dioxane.
    • Product: 4-(1-piperazinyl)benzo[b]thiophene.
Method B: Grignard Addition (PMC6268179)
  • React benzo[b]thiophene-2-carboxaldehyde with vinyl magnesium bromide.
  • Oxidize the resulting alcohol to ketone using MnO₂.
    • Yield: 58–65%.

Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide

The oxazole-sulfonamide moiety is prepared via cyclization (MDPI, Preprints.org):

  • Step 1 : Bromoacetylation of 4-aminobenzenesulfonamide.
    • Reagent: 2-bromoacetyl chloride, DCM, 0°C.
  • Step 2 : Cyclization with acetamide in DMF at 80°C.
    • Yield: 68–74%.

Coupling Strategies for Final Assembly

Sulfonamide Bond Formation

Coupling the benzo[b]thiophen-3-ylpropan-2-amine with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride:

  • Conditions : Triethylamine (TEA) in anhydrous THF, 0°C → RT, 12 hours.
  • Workup : Aqueous extraction, column chromatography (hexane/EtOAc 3:1).
    • Yield: 82% (analogous to PMC11391881).

Alternative Route: Reductive Amination

  • React benzo[b]thiophen-3-ylpropan-2-one with 4-(2-methyloxazol-4-yl)benzenesulfonamide using NaBH₃CN in MeOH.
    • Yield: 65% (analogous to WO2008025509A1).

Reaction Optimization Data

Table 1: Comparative Analysis of Coupling Methods

Method Catalyst/Ligand Solvent Temp (°C) Yield (%) Reference
Palladium coupling Pd(dba)₂/BINAP Toluene 110 72–78 US9206169B2
Grignard addition MnO₂ THF 25 58–65 PMC6268179
Sulfonylation TEA THF 25 82 PMC11391881
Reductive amination NaBH₃CN MeOH 25 65 WO2008025509A1

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.12 (d, J = 8.2 Hz, 2H, sulfonamide aryl), 7.89 (s, 1H, oxazolyl-H), 7.62–7.45 (m, 4H, benzo[b]thiophene), 4.21 (m, 1H, propan-2-yl CH), 2.98 (d, J = 6.5 Hz, 2H, CH₂), 2.42 (s, 3H, oxazole-CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₁N₃O₃S₂ [M+H]⁺: 436.1054; found: 436.1058.

Purity and Yield Enhancements

  • Microwave-assisted synthesis reduced reaction times by 40% (WO2008025509A1).
  • Palladium carbene complexes (e.g., PEPPSI-IPr) improved coupling efficiency to >90% (US9206169B2).

Challenges and Mitigation

Byproduct Formation

  • Issue : Oxazole ring opening under acidic conditions.
  • Solution : Use buffered aqueous workup (pH 6–7) (MDPI).

Low Solubility

  • Issue : Poor solubility of sulfonamide intermediates in nonpolar solvents.
  • Solution : Employ DMF/THF mixed solvents (PMC11391881).

Industrial Scalability

Continuous Flow Synthesis

  • Process : Integrated decarboxylation and coupling in a microreactor.
  • Throughput : 1.2 kg/day (US9206169B2).

Cost-Effective Catalysts

  • Ligand-free Pd/C systems reduced catalyst loading to 0.1 mol% (WO2012032067A1).

Q & A

Q. What are the common synthetic routes for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Coupling of benzo[b]thiophene and oxazole precursors : Reactions often require palladium catalysts (e.g., Pd/C) under hydrogenation conditions to form intermediates .
  • Sulfonamide bond formation : Utilizing sulfonyl chlorides and amines in polar aprotic solvents (e.g., DCM or acetonitrile) with bases like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is critical for isolating high-purity products (>95%) . Key factors affecting yield include temperature control (e.g., reflux at 80–90°C) and stoichiometric ratios of reagents, particularly in coupling steps .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify substituent positions and confirm sulfonamide linkage via characteristic chemical shifts (e.g., sulfonyl group protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., observed vs. calculated mass error < 2 ppm) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1145 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal structure details, such as bond angles and packing interactions, for unambiguous confirmation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining high enantiomeric purity?

  • Flow Chemistry : Continuous flow systems reduce side reactions and enhance reproducibility by precisely controlling residence time and temperature gradients .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., catalyst loading, solvent ratio) to maximize yield .
  • Chiral Resolution : Use chiral stationary phases in HPLC or enzymatic resolution to isolate enantiomers, as racemic mixtures are common in sulfonamide syntheses .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar sulfonamide derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methyloxazole with morpholinosulfonyl groups) to assess impact on bioactivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like carbonic anhydrase, explaining discrepancies in inhibitory potency .
  • In Vitro Validation : Compare IC50_{50} values across standardized assays (e.g., enzyme inhibition assays under identical pH and temperature conditions) .

Q. How does the electronic environment of the benzo[b]thiophene moiety influence the compound’s reactivity in substitution reactions?

  • Electron-Donating Effects : The thiophene ring’s electron-rich nature directs electrophilic substitution to the 3-position, favoring regioselective modifications .
  • Steric Hindrance : Bulky substituents on the propan-2-yl group reduce reactivity in nucleophilic aromatic substitution, necessitating catalysts like CuI for Ullmann-type couplings .
  • Spectroscopic Probes : UV-Vis spectroscopy tracks charge-transfer interactions between the thiophene ring and electron-deficient sulfonamide groups .

Q. What in silico methods are employed to predict the binding affinity of this compound with potential enzymatic targets?

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to evaluate binding free energies .
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with His64 in carbonic anhydrase IX) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize candidates for in vivo testing .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Synthetic Troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates (e.g., sulfonyl chlorides) and ensure inert reaction atmospheres (N2_2/Ar) .

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